Isoxazol-3-yl(phenyl)methanone
CAS No.:
Cat. No.: VC20137906
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7NO2 |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 1,2-oxazol-3-yl(phenyl)methanone |
| Standard InChI | InChI=1S/C10H7NO2/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | XBYZOHTXPQOOJM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=NOC=C2 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
Isoxazol-3-yl(phenyl)methanone features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions—substituted at the 3-position with a phenylmethanone group. The isoxazole ring’s electronic configuration, with alternating single and double bonds, confers rigidity and stability, while the ketone group introduces polarity and reactivity. The phenyl ring enhances hydrophobic interactions, making the compound amenable to crossing biological membranes .
Spectroscopic Identification
Key spectroscopic data for analogous compounds include:
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IR Spectroscopy: A strong absorption band near 1,680 cm⁻¹ corresponding to the ketone (C=O) stretch.
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NMR Spectroscopy:
Synthetic Methodologies
Cycloaddition-Based Synthesis
The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For example:
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 85–92% under optimized conditions) .
Table 1: Synthetic Routes to Isoxazole Derivatives
Functionalization Strategies
Post-synthetic modifications of the ketone group enable diversification:
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Reduction: Conversion to secondary alcohols using NaBH₄ or LiAlH₄.
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Nucleophilic Addition: Grignard reagents form tertiary alcohols .
Physicochemical Properties
Stability and Reactivity
The electron-withdrawing ketone group increases the isoxazole ring’s susceptibility to nucleophilic attack at the nitrogen atom. Hydrolytic stability is moderate under acidic conditions but decreases in alkaline environments .
Solubility and Lipophilicity
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LogP: Predicted value of 2.1–2.5 (moderate lipophilicity).
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
Pharmacological Activities
Table 2: Biological Activities of Isoxazole Analogs
| Activity | Target/Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Anticancer | c-Met kinase | 1.8 nM | |
| Anti-inflammatory | COX-2 inhibition | 0.95 µM | |
| Antimicrobial | S. aureus (MIC) | 12.5 µg/mL |
Anti-Inflammatory Mechanisms
Selective COX-2 inhibition is a hallmark of isoxazole derivatives. Compound 3 demonstrated sub-micromolar activity (IC₅₀ 0.95 µM) with minimal gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows for rapid analog synthesis via high-throughput screening .
Material Science
Isoxazole-containing polymers exhibit enhanced thermal stability (decomposition temperature >300°C), making them suitable for high-performance materials .
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